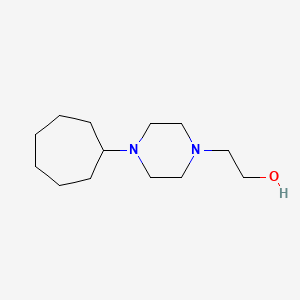![molecular formula C26H26N2O4S B4949155 2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4949155.png)
2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide, also known as BPTN, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thioester derivatives and has shown promising results in various studies.
作用機序
2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide inhibits thioesterases by binding to the catalytic site of the enzyme and preventing the hydrolysis of the thioester bond. This leads to the accumulation of thioester intermediates, which can have various effects depending on the specific enzyme being inhibited. For example, inhibition of FAS leads to decreased fatty acid synthesis, while inhibition of APT1 leads to increased protein thioesterification.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and organisms. Inhibition of FAS by this compound has been shown to decrease cell proliferation and induce apoptosis in cancer cells. Inhibition of ACS by this compound has been shown to decrease lipid accumulation in adipocytes and improve insulin sensitivity in obese mice. Inhibition of APT1 by this compound has been shown to increase protein thioesterification and promote autophagy in cells.
実験室実験の利点と制限
2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has several advantages as a research tool, including its high potency and selectivity for thioesterases, its ability to modulate various biological processes, and its availability as a synthetic compound. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research involving 2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide. One area of interest is the development of more potent and selective thioesterase inhibitors based on the structure of this compound. Another area of interest is the identification of novel thioesterase targets and the characterization of their roles in various biological processes. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes for various diseases.
合成法
The synthesis of 2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide involves the reaction of 4-butoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-butoxychalcone. The chalcone is then reacted with thioacetamide and 2-naphthylacetic acid to form this compound. The overall yield of this compound is around 60%, and the compound can be purified by recrystallization or column chromatography.
科学的研究の応用
2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been extensively used in scientific research as a tool to study the role of thioesterases in various biological processes. Thioesterases are enzymes that catalyze the hydrolysis of thioester bonds, which are important intermediates in many metabolic pathways. This compound has been shown to be a potent inhibitor of several thioesterases, including fatty acid synthase (FAS), acyl-CoA synthetase (ACS), and acyl-protein thioesterase 1 (APT1).
特性
IUPAC Name |
2-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-2-3-14-32-22-12-10-21(11-13-22)28-25(30)16-23(26(28)31)33-17-24(29)27-20-9-8-18-6-4-5-7-19(18)15-20/h4-13,15,23H,2-3,14,16-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUSHRFXWVZIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)


![methyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4949095.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4949120.png)
![1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4949136.png)
![(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B4949145.png)
![3-methoxy-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4949160.png)

![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949171.png)
